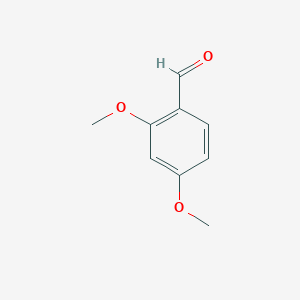

2,4-Dimethoxybenzaldehyde

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRSYTXEQUUTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022081 | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

613-45-6 | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM3U32AQ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,4 Dimethoxybenzaldehyde

Established Laboratory Synthesis Routes

Traditional laboratory synthesis of 2,4-Dimethoxybenzaldehyde has primarily relied on two well-established methods: the formylation of a dimethoxybenzene precursor and the oxidation of a dimethoxytoluene. These routes are valued for their reliability and have been extensively documented in chemical literature.

Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene (B93181)

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.org To synthesize this compound, the appropriate substrate is 1,3-dimethoxybenzene. The two methoxy (B1213986) groups at positions 1 and 3 activate the aromatic ring, directing the electrophilic substitution to the ortho and para positions. The formylation occurs predominantly at the para position relative to one methoxy group and ortho to the other (position 4), due to steric hindrance at the position between the two methoxy groups (position 2).

The reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.org This electrophilic reagent then attacks the activated aromatic ring of 1,3-dimethoxybenzene. The resulting iminium salt intermediate is subsequently hydrolyzed during the workup phase to yield the final aldehyde product, this compound. wikipedia.orgjk-sci.com

The reaction is typically carried out at temperatures ranging from below 0°C to 80°C, depending on the reactivity of the substrate. jk-sci.com For activated substrates like 1,3-dimethoxybenzene, milder conditions are generally sufficient.

Reaction Scheme: 1,3-Dimethoxybenzene + Vilsmeier Reagent (from DMF/POCl₃) → Intermediate Iminium Salt → this compound

Table 1: Vilsmeier-Haack Formylation of 1,3-Dimethoxybenzene

| Reactant | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1,3-Dimethoxybenzene | DMF, POCl₃ | Dichloromethane (B109758) | 0 - 25 | 2 - 4 hours | ~75-85 |

Oxidation of 2,4-Dimethoxytoluene (Analogous Methods)

Another established route involves the oxidation of the methyl group of 2,4-dimethoxytoluene. This method is analogous to the industrial synthesis of other aromatic aldehydes where a substituted toluene (B28343) is the precursor. A variety of oxidizing agents can be employed for this transformation.

One common method is the use of potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium. quora.comstackexchange.com Under controlled conditions, the methyl group is oxidized to a formyl group. The reaction mechanism involves the abstraction of a hydrogen atom from the methyl group, leading to the formation of a benzyl (B1604629) radical which is further oxidized. iosrjournals.org Careful control of reaction parameters such as temperature and reaction time is crucial to prevent over-oxidation to the corresponding carboxylic acid (2,4-dimethoxybenzoic acid).

Other oxidizing agents, such as ceric ammonium (B1175870) nitrate (B79036) or chromium trioxide, can also be utilized. The choice of oxidant and reaction conditions can significantly influence the yield and selectivity of the desired aldehyde.

Reaction Scheme: 2,4-Dimethoxytoluene + [O] → this compound

Table 2: Oxidation of 2,4-Dimethoxytoluene

| Reactant | Oxidizing Agent | Medium | Key Conditions | Product |

| 2,4-Dimethoxytoluene | Potassium Permanganate (KMnO₄) | Acidic/Alkaline | Controlled temperature | This compound |

| 2,4-Dimethoxytoluene | Ceric Ammonium Nitrate | Aqueous Acetonitrile | Room temperature | This compound |

| 2,4-Dimethoxytoluene | Chromium Trioxide | Acetic Anhydride | Low temperature | This compound |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Methodologies

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing pollution and simplifying purification processes. researchgate.net

For the synthesis of this compound and related compounds, solvent-free Vilsmeier-Haack reactions have been explored. ajrconline.orgresearchgate.net This can be achieved by grinding the reactants (the aromatic substrate and the pre-formed Vilsmeier reagent) together in a mortar and pestle at room temperature. researchgate.net This technique, often referred to as mechanochemistry, can lead to high yields in shorter reaction times compared to traditional solvent-based methods. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another powerful tool for promoting solvent-free reactions. rasayanjournal.co.in Microwave irradiation can efficiently heat the reaction mixture, often leading to a dramatic reduction in reaction times and an increase in product yields. researchgate.netugm.ac.id The reaction of 1,3-dimethoxybenzene with a Vilsmeier reagent could potentially be adapted to a microwave-assisted, solvent-free protocol.

Catalytic Synthesis Innovations (e.g., Cobalt Catalysis)

The development of novel catalytic systems is at the forefront of green chemistry. Catalysts can enable more efficient and selective reactions under milder conditions. While direct cobalt-catalyzed formylation for this compound is not widely reported, innovations in cobalt catalysis for related transformations highlight its potential.

Cobalt catalysts have been investigated for various C-H activation and carbonylation reactions. rsc.orgnih.gov For instance, cobalt-catalyzed methoxycarbonylation of dichlorobenzenes has been demonstrated, showcasing the ability of cobalt to catalyze the introduction of a carbonyl group onto an aromatic ring. nih.govresearchgate.net The development of a cobalt-based catalytic system for the direct formylation of 1,3-dimethoxybenzene using a green C1 source, such as carbon dioxide, would represent a significant advancement in the green synthesis of this compound. rsc.org

Synergistic catalytic systems, combining multiple catalysts to achieve a desired transformation, are also a promising area of research. For example, a combination of organocatalysis, photoredox catalysis, and cobalt catalysis has been used for the synthesis of aromatic aldehydes from saturated precursors. nih.gov

Environmental Impact Assessment of Synthetic Routes

Evaluating the environmental impact of different synthetic routes is crucial for identifying the "greenest" option. This can be assessed using various green chemistry metrics. wikipedia.orgnih.govmdpi.com

The traditional Vilsmeier-Haack reaction, while effective, has several environmental drawbacks. It uses stoichiometric amounts of phosphorus oxychloride, which is corrosive and produces significant amounts of phosphorus-containing waste. The use of chlorinated solvents also contributes to the environmental burden. The reaction itself can be thermally hazardous if not properly controlled. researchgate.netacs.org

Oxidation methods using heavy metal oxidants like chromium or manganese are also problematic due to the toxicity and disposal issues associated with these metals.

In contrast, green chemistry approaches offer significant improvements. Solvent-free methods drastically reduce solvent waste, which is a major contributor to the E-factor (Environmental Factor) of a chemical process. nih.gov Microwave-assisted synthesis can lower energy consumption and improve reaction efficiency. Catalytic methods, especially those using earth-abundant and non-toxic metals like cobalt, can reduce waste by replacing stoichiometric reagents. The ideal green synthesis would utilize a non-toxic catalyst, a renewable and safe C1 source, and minimal to no solvent, thereby having a low Process Mass Intensity (PMI) and a high atom economy. whiterose.ac.uk

Table 3: Comparative Environmental Impact of Synthetic Routes

| Synthetic Route | Key Reagents/Conditions | Major Environmental Concerns | Green Chemistry Advantages |

| Vilsmeier-Haack Formylation | POCl₃, DMF, Chlorinated Solvents | Corrosive reagents, phosphorus waste, use of volatile organic solvents, thermal hazards. researchgate.netacs.org | Well-established and high-yielding. |

| Oxidation of Dimethoxytoluene | KMnO₄, CrO₃ | Use of toxic heavy metals, generation of hazardous waste. | Avoids use of phosphorus reagents. |

| Solvent-Free Synthesis | Grinding, Microwave Irradiation | Reduced, but still uses Vilsmeier reagents. | Elimination or reduction of solvent use, potentially lower energy consumption (microwave). researchgate.netresearchgate.net |

| Catalytic Innovations | Cobalt Catalysts, CO₂ | Catalyst toxicity and lifecycle need assessment. | Potential for high atom economy, use of non-toxic metals, utilization of renewable feedstocks. nih.gov |

Scalability Considerations for Research and Industrial Applications

The synthesis of this compound can be approached through several chemical pathways. The viability of these methods for either small-scale research purposes or large-scale industrial production depends on a variety of factors including reagent cost and availability, reaction safety, process complexity, yield, and purity of the final product. Key methodologies considered for scalability include the direct formylation of 1,3-dimethoxybenzene, typically via the Vilsmeier-Haack reaction, and a multi-step approach starting from resorcinol (B1680541), which involves formylation followed by methylation. Other routes, such as those employing Grignard reagents, also present specific scalability profiles.

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like 1,3-dimethoxybenzene. The formylating agent, known as the Vilsmeier reagent, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). This method is generally efficient and employs relatively economical reagents, making it attractive for both laboratory and industrial applications.

Table 1: Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde Intermediate

| Parameter | Condition | Rationale / Scalability Consideration | Source |

| Starting Material | Resorcinol | Readily available and cost-effective precursor. | google.com |

| Reagents | POCl₃, DMF, Acetonitrile | Common industrial solvents and reagents. | google.com |

| Temperature | -25°C to 10°C | Low temperature minimizes side-product formation, crucial for purity on a large scale. | google.com |

| Key Feature | Isolation of intermediate salt | Provides a simple and convenient means of purification, which is highly beneficial for large-scale operations. | google.com |

| Overall Yield | 70-75% | High yield makes the process economically viable for industrial production. | google.com |

Synthesis from Resorcinol followed by Methylation:

This two-step pathway first introduces the aldehyde group to the resorcinol ring, followed by the etherification of the two hydroxyl groups. The initial formylation can be achieved via the Vilsmeier-Haack reaction as detailed above.

The scalability of the second step, methylation, is critical. For industrial applications, the choice of methylating agent is paramount. While dimethyl sulfate (B86663) is highly effective, its high toxicity presents significant handling and environmental challenges on a large scale. patsnap.com A greener and safer alternative is dimethyl carbonate (DMC), which avoids the use of toxic reagents. google.com Patents for related compounds describe processes that combine the methoxylation and etherification steps, utilizing DMC under mild conditions, which simplifies the process, reduces environmental impact, and is suitable for large-scale production. google.com Another approach to improve purity and yield involves forming a metal salt of the hydroxylated benzaldehyde (B42025) intermediate before alkylating it, a method that has been shown to be effective for the 2,5-isomer and is applicable here. google.com

Grignard Reaction:

The use of Grignard reagents offers another synthetic route. This would typically involve the reaction of a Grignard reagent, such as 2,4-dimethoxyphenylmagnesium bromide, with a formylating agent. While Grignard reactions are powerful tools for forming carbon-carbon bonds, their scale-up presents significant challenges.

The formation of Grignard reagents is highly exothermic and often has an unpredictable induction period, which can lead to a runaway reaction if not properly controlled. researchgate.netmt.com This poses a considerable safety hazard in large-scale batch reactors. researchgate.netaiche.org The use of flammable ethereal solvents also adds to the risk. researchgate.net For industrial applications, transitioning from batch to continuous-flow systems can mitigate these risks by providing better thermal control and reducing the volume of reactive material at any given time. aiche.orgflinders.edu.au Furthermore, online monitoring techniques, such as NMR spectroscopy, can be integrated into automated systems to control reagent addition and ensure reaction completion, thereby enhancing safety and reproducibility on a larger scale. nih.gov

Table 2: Comparison of Synthetic Routes by Scalability Factors

| Synthetic Route | Research Scale Suitability | Industrial Scale Suitability | Key Advantages | Key Challenges for Scale-Up |

| Vilsmeier-Haack | High | High | Economical reagents, good yields, established methodology. ijpcbs.com | Handling of POCl₃, managing exotherm during reagent formation. |

| Resorcinol + Methylation | High | High | Low-cost starting material (resorcinol), potential for "green" methylating agents (DMC). google.comgoogle.com | Two-step process, toxicity of traditional methylating agents like dimethyl sulfate. patsnap.com |

| Grignard Reaction | Moderate | Low to Moderate | Versatile for C-C bond formation. | Highly exothermic, runaway reaction risk, flammable solvents, induction period. researchgate.netaiche.orggoogle.com |

Chemical Reactivity and Transformation Mechanisms of 2,4 Dimethoxybenzaldehyde

Aldehyde Group Reactivity in Complex Molecule Formation

The aldehyde group in 2,4-dimethoxybenzaldehyde is a primary site for reactions that lead to the formation of more complex molecular structures. These reactions include aldol (B89426) condensations, the formation of Schiff bases and hydrazones, and reductive amination.

Aldol Condensation Reactions

Aldol condensation is a crucial carbon-carbon bond-forming reaction. In the case of this compound, it readily participates in Claisen-Schmidt condensations, a variation of the aldol condensation, with various ketones to form α,β-unsaturated ketones, commonly known as chalcones. mdpi.comaip.orgd-nb.infonih.gov

These reactions are typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which deprotonates the α-carbon of a ketone to form an enolate. hkedcity.net This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent dehydration of the aldol addition product yields the stable chalcone (B49325). nih.govhkedcity.net

The Claisen-Schmidt condensation has been successfully employed to synthesize a variety of chalcones from this compound. For instance, its reaction with different acetophenones produces chalcone analogues. mdpi.com Solvent-free, or grinding, techniques have also proven effective for these condensations, offering an environmentally friendlier approach. aip.org

A notable example is the reaction of this compound with 1-indanone (B140024) in the presence of NaOH, which proceeds without a solvent. hkedcity.nettandfonline.com The mixing of the two solid reactants leads to liquefaction, allowing the reaction to occur in a melt phase. hkedcity.nettandfonline.com Similarly, reaction with acetone (B3395972) yields 1,5-bis(2',5'-dimethoxyphenyl)penta-1,4-dien-3-one, a curcumin (B1669340) derivative, with yields varying based on reaction conditions. orientjchem.orgresearchgate.net

Table 1: Examples of Aldol Condensation Reactions with this compound

| Ketone Reactant | Catalyst | Product | Yield | Reference |

| 1-(4-((2-Hydroxybenzyl)amino)phenyl)ethanone | KOH | Benzylaminochalcone derivative | Not specified | mdpi.com |

| Acetone | NaOH | 1,5-Bis(2',5'-dimethoxyphenyl)penta-1,4-dien-3-one | 56-82% | orientjchem.org |

| 1-Indanone | NaOH | (2E)-2-(2,4-dimethoxybenzylidene)-2,3-dihydro-1H-inden-1-one | Not specified | tandfonline.com |

| 2,6-dihydroxyacetophenone | NaOH | 2',6'-dihydroxy-2,4-dimethoxy chalcone | 70% | researchgate.net |

Schiff Base Formation and Hydrazone Derivatives

This compound readily reacts with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). This condensation reaction is fundamental in the synthesis of various organic ligands and biologically relevant molecules. nih.goviau.irresearchgate.net For example, it reacts with ethylenediamine (B42938) to form a symmetrical diimine Schiff base. nih.goviau.ir The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Similarly, this compound condenses with hydrazines and hydrazides to form hydrazones. researchgate.netijapbc.comresearchgate.net These derivatives are characterized by the R1R2C=NNH2 functional group. The synthesis of this compound isonicotinoylhydrazone (DMBIH) is achieved through a simple condensation with isonicotinoylhydrazide. ijapbc.com It also reacts with N-methyl-S-alkyldithiocarbazates to yield Schiff base ligands. cdnsciencepub.com

Table 2: Synthesis of Schiff Bases and Hydrazones from this compound

| Amine/Hydrazine Reactant | Product | Reference |

| Ethylenediamine | N,N'-bis(2,4-dimethoxybenzylidene)-1,2-diaminoethane | nih.gov |

| 1,4-Diaminobutane | N,N'-bis(2,4-dimethoxybenzylidene)-1,4-diaminobutane | nih.gov |

| Isonicotinoylhydrazide | This compound isonicotinoylhydrazone (DMBIH) | ijapbc.com |

| N-Methyl-S-methyldithiocarbazate | This compound Schiff Base of N-Methyl-S-methyldithiocarbazate | cdnsciencepub.com |

| N-Methyl-S-benzyldithiocarbazate | This compound Schiff Base of N-Methyl-S-benzyldithiocarbazate | cdnsciencepub.com |

Reductive Amination Pathways

Reductive amination is a powerful method for forming amines from aldehydes. This one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of this compound with an amine, which is then reduced in situ to the corresponding amine. bu.edu This pathway provides a direct route to secondary and tertiary amines.

For example, the reaction of this compound with aniline (B41778) in the presence of a palladium nanocatalyst yields N-(2,4-dimethoxybenzyl)aniline with a high yield of 99%. nih.gov This process is highly efficient for creating C-N bonds. The N-Dmob (2,4-dimethoxybenzyl) group can also be introduced as a protecting group for amides through a sequence of imine formation, reduction, and acylation. tandfonline.com

Aromatic Ring Reactivity and Substituent Effects

The methoxy (B1213986) groups on the aromatic ring of this compound are electron-donating and ortho-, para-directing, which significantly influences the reactivity of the ring in electrophilic substitution reactions.

Electrophilic Aromatic Substitution (e.g., Iodination)

Due to the activating effect of the two methoxy groups, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution. Iodination is a well-documented example of this reactivity. The directing effects of the substituents guide the incoming electrophile.

The iodination of this compound can be achieved using various reagents. A silver(I)-catalyzed reaction with N-iodosuccinimide (NIS) in dichloromethane (B109758) results in the formation of 2,4-dimethoxy-5-iodobenzaldehyde in high yield (98%). acs.org In this reaction, the iodine is directed to the C5 position, which is ortho to one methoxy group and para to the other.

Another method involves using iodine and silver nitrate (B79036) in methanol, which also produces the iodinated product. tandfonline.comerowid.org Comparisons of different iodination methods have shown that for dimethoxybenzaldehydes, iodine with silver nitrate generally provides good yields of a single monoiodinated product. tandfonline.com

Oxidation and Reduction Reactions

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation: this compound can be oxidized to 2,4-dimethoxybenzoic acid. researchgate.net Permanganate (B83412) oxidation under acidic conditions has been studied, with the reaction showing first-order dependence on the oxidant, the substrate, and the acid. researchgate.net The stoichiometry of this reaction is determined to be 1:1. researchgate.net An enzyme-catalyzed oxidative demethylation has also been observed, where 3,4-dimethoxybenzaldehyde (B141060) is selectively converted to 3-methoxy-4-hydroxybenzaldehyde. uq.edu.au

Reduction: The reduction of the aldehyde group in this compound to a primary alcohol, 2,4-dimethoxybenzyl alcohol, is a common transformation. This can be efficiently carried out using reducing agents like sodium borohydride (B1222165) (NaBH4) in methanol, achieving yields greater than 98%. The reaction proceeds via the nucleophilic attack of the borohydride on the carbonyl carbon.

Table 3: Oxidation and Reduction of this compound

| Reaction Type | Reagent(s) | Product | Reference |

| Oxidation | KMnO4, H2SO4 | 2,4-Dimethoxybenzoic acid | researchgate.net |

| Reduction | NaBH4, Methanol | 2,4-Dimethoxybenzyl alcohol |

Mechanisms of Chemical Transformations

The transformation of this compound is governed by the interplay of its functional groups and the reaction conditions employed. It can undergo reactions typical of aromatic aldehydes, such as oxidation, reduction, and condensation. chemimpex.com Furthermore, the electron-donating methoxy groups activate the aromatic ring, making it susceptible to electrophilic substitution reactions. sunankalijaga.org Understanding the precise mechanisms of these transformations is crucial for controlling reaction outcomes and designing synthetic pathways. Detailed mechanistic investigations often employ advanced techniques to probe the energetic and structural changes that occur as reactants convert to products.

Reaction Force Analysis in Mechanistic Studies

Reaction force analysis is a computational tool used to gain deeper insight into the kinetics and mechanisms of chemical reactions. It examines the forces acting on the atoms along the reaction coordinate, partitioning the process into distinct regions of structural preparation and electronic rearrangement. While specific reaction force analysis studies on this compound are not prevalent, research on the closely related isomer, 3,4-dimethoxybenzaldehyde (veratraldehyde), provides a strong model for understanding these mechanistic principles. nih.govresearchgate.net

A computational study on the formation of veratraldehyde from 1-(3′,4′-dimethoxyphenyl) propene, catalyzed by the enzyme Lignin (B12514952) peroxidase (LiP), illustrates this approach. nih.govmdpi.com The non-enzymatic steps of this complex, multi-step reaction involve the formation of radical species, bond transformations, and molecular rearrangements. mdpi.com The reaction force analysis of the transition states (TS) reveals critical details about the reaction's progress. nih.gov

Before each transition state, the reaction force analysis identifies significant structural changes:

Prior to TS1: Reactants come together, marked by decreasing O–C and H–C distances. nih.gov

Prior to TS2: Geometric shifts occur in O–H and C–H bond angles, alongside changes in C–O and C–C bond distances. nih.gov

Prior to TS3: The O–O bond in a peroxyl radical elongates while the C–O distance shortens. nih.gov

Prior to TS4: The primary changes involve the elongation of a C–C bond and a reduction in bond angles. nih.gov

These structural preparations lead to the transition state, where the most significant electronic reorganization takes place. nih.gov The energetics of these non-enzymatic steps, calculated using Density Functional Theory (DFT), highlight the complexity of the reaction pathway. researchgate.net

| Step | ΔE (kcal/mol) | Ea (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|

| TS1 | 13.81 | 32.80 | 14.40 | 2.15 |

| TS2 | -9.56 | 49.03 | -9.56 | -10.01 |

| TS3 | -53.17 | 25.71 | -53.76 | -40.58 |

| TS4 | -71.50 | 79.52 | -70.91 | -83.06 |

Free Radical Involvement in Reaction Pathways

Free radical intermediates play a significant role in various transformations involving benzaldehyde (B42025) derivatives, including this compound. These highly reactive species can be generated through processes like autoxidation, metal-catalyzed oxidation, and photochemical reactions. nih.govbeilstein-journals.org

In one study, this compound was successfully used as an organic photocatalyst for the controlled radical polymerization of methacrylates. beilstein-journals.org This highlights its ability to initiate radical reactions upon exposure to light. The study noted that this compound has strong absorption bands below 340 nm, enabling it to act as a photoinitiator. beilstein-journals.org The general mechanism for such photochemical transformations involves the aldehyde absorbing light and forming an excited state, which can then lead to the generation of radicals capable of initiating polymerization or other radical chain reactions. beilstein-journals.org

The formation of a benzoyl radical is a common pathway in the photolysis of benzaldehyde. beilstein-journals.org This radical can then participate in subsequent reactions. For example, the photoinduced reaction of benzaldehyde with tert-butylamine (B42293) is thought to proceed via a benzoyl radical, which reacts with the amine to ultimately form an amide. beilstein-journals.org While this specific example uses the parent benzaldehyde, the principle extends to its derivatives.

The autoxidation of benzaldehyde to benzoic acid is another process that proceeds through radical intermediates, specifically a benzoylperoxyl radical. nih.gov Furthermore, in complex biological systems, such as the lignin peroxidase-catalyzed degradation of lignin model compounds, the reaction mechanism explicitly involves the formation of cation radical species from dimethoxyphenyl structures. nih.govmdpi.com These radicals are highly reactive and enable subsequent reactions, including C-C bond cleavage. nih.govmdpi.com

| Compound Name | Effectiveness as Photocatalyst |

|---|---|

| 4-Anisaldehyde | Most effective |

| 4-Cyanobenzaldehyde | Effective |

| This compound | Effective |

| Benzaldehyde | Effective (lower yield) |

| 4-Bromobenzaldehyde | Effective (lower yield) |

Applications of 2,4 Dimethoxybenzaldehyde in Advanced Organic Synthesis

Precursor in Complex Organic Molecule Synthesis

As a readily available and reactive building block, 2,4-dimethoxybenzaldehyde is frequently employed in the synthesis of a wide array of intricate organic molecules. researchgate.net Its aldehyde functionality allows for participation in numerous carbon-carbon and carbon-nitrogen bond-forming reactions, while the methoxy (B1213986) groups influence the electronic properties and orientation of these reactions.

This compound is a recognized intermediate in the synthesis of various pharmaceutical compounds and drug candidates. researchgate.net Its structural motif is incorporated into larger molecules designed to exhibit specific biological activities. For instance, it is used in the synthesis of chalcones, a class of compounds investigated for a range of therapeutic effects. A one-step mechanochemical synthesis using this compound can produce 2'-hydroxychalcone (B22705) derivatives, which are of interest in medicinal chemistry.

The dimethoxy-substituted phenyl ring is a common feature in various pharmacologically active molecules. While the broader class of dimethoxybenzaldehydes serves as precursors for APIs like analgesics and antidepressants, the 2,4-isomer provides a specific substitution pattern that is leveraged by medicinal chemists to develop new drug formulations and therapies. researchgate.netufp.pt

Table 1: Selected Synthetic Applications of this compound in Generating Bioactive Scaffolds

| Reaction Type | Reactants | Product Class | Potential Application |

| Claisen-Schmidt Condensation | 2'-hydroxyacetophenone, this compound | 2'-Hydroxychalcones | Medicinal Chemistry |

| Biginelli Reaction | Ethyl acetoacetate (B1235776), Urea (B33335), this compound | Dihydropyrimidinones (and related heterocycles) | Pharmaceutical Scaffolds |

| Schiff Base Condensation | Diamines (e.g., 1,2-diaminoethane), this compound | Diimine Schiff Bases | Catalysis, Biologically Active Compounds |

The structural framework of this compound is a key component in the total synthesis of certain natural products and their analogs. Benzaldehyde (B42025) derivatives are widely used as precursors for the synthesis of coumarins like Isofraxidin. rsc.org

More specifically, this compound has been utilized in the synthesis of analogs of myxocoumarins, a class of natural products produced by myxobacteria that exhibit potent antibiotic properties. researchgate.netresearchgate.net In a synthetic strategy aimed at creating a library of myxocoumarin-inspired chromene diones, this compound was used as a key aldehyde building block. researchgate.net It participates in an aldol (B89426) addition reaction, which is a critical step in assembling the core structure of these antibiotic analogs. researchgate.netresearchgate.net This highlights its role in generating complex molecules that mimic the structure and function of natural products.

The inherent reactivity of this compound makes it an essential building block for creating more complex, functionalized aromatic ring systems. researchgate.net It is utilized in multicomponent reactions, such as the Biginelli reaction, to produce complex heterocyclic compounds. For example, the reaction of this compound with ethyl acetoacetate and urea can yield highly substituted pyrimidine (B1678525) derivatives. iucr.org

Furthermore, it readily undergoes condensation reactions with primary amines to form Schiff bases. The synthesis of diimine Schiff bases from this compound and various diamines has been reported, creating symmetrical molecules with potential applications in catalysis and materials science. nih.gov These reactions demonstrate its utility in transforming a simple aromatic aldehyde into a diverse range of functionalized cyclic and acyclic structures.

Role in Supramolecular Chemistry

The field of supramolecular chemistry studies the assembly of molecules into larger, ordered structures through non-covalent interactions. The specific arrangement of functional groups in this compound and its derivatives allows it to participate in the formation of well-defined supramolecular architectures.

Derivatives of this compound have been shown to form distinct supramolecular structures. In a study of (E)-2,4-dimethoxybenzaldehyde oxime, the primary intermolecular hydrogen bonds between the oxime units lead to the formation of symmetric R²₂(6) dimers. These dimers are fundamental structural motifs that dictate the further assembly of the molecules into a three-dimensional array. While some related benzaldehyde derivatives are known to form helical structures through hydrogen bonding, the documented structures for the this compound oxime derivative are centered on this dimeric formation. These dimers represent a foundational level of supramolecular organization driven by the specific functionalities of the molecule.

The assembly of this compound into larger structures is governed by a variety of intermolecular interactions. Analysis of its crystal structure reveals the presence of π–π stacking interactions between the aromatic rings of adjacent molecules.

Table 2: Key Intermolecular Interactions Involving this compound and Its Derivatives

| Interaction Type | Participating Groups | Molecular Context | Supramolecular Outcome |

| π–π Stacking | Aromatic Rings | Crystal structure of this compound | Contributes to crystal packing |

| Hydrogen Bonding (O—H⋯N) | Oxime groups | Crystal structure of (E)-2,4-dimethoxybenzaldehyde oxime | Formation of symmetric R²₂(6) dimers |

| Hydrogen Bonding (C—H⋯O) | C-H bonds and Methoxy/Carbonyl Oxygen | Derivatives like bromo-dimethoxybenzaldehydes and oximes | Stabilization of 3D crystal lattice |

| C—H⋯π Interactions | C-H bonds and Aromatic Rings | Crystal structure of (E)-2,4-dimethoxybenzaldehyde oxime | Links dimeric units into a larger network |

Development of Specialty Chemicals and Agrochemicals

This compound is a versatile building block in the chemical industry, serving as a key intermediate in the synthesis of a variety of specialty chemicals and agrochemicals. chemimpex.com Its unique structure, featuring an aldehyde group and two electron-donating methoxy groups on the benzene (B151609) ring, provides a reactive site for numerous chemical transformations. chemimpex.com This reactivity makes it a valuable precursor for creating more complex molecules with specific functions. chemimpex.com

Role in Specialty Chemical Synthesis

In the realm of specialty chemicals, this compound is utilized both as a synthetic intermediate and as a specialized reagent. Its applications include the production of dyes and analytical standards. chemicalbook.comchemicalbook.com

Analytical Reagents: One of the well-documented uses of this compound is as a specific reagent for the quantification of phlorotannins, a class of polyphenolic compounds found in brown algae. chemicalbook.comwikipedia.org The aldehyde reacts specifically with the 1,3- and 1,3,5-substituted phenolic structures of phlorotannins to yield a colored product, allowing for their measurement. chemicalbook.comwikipedia.org This reaction is a cornerstone in phytochemical analysis of certain marine species. sigmaaldrich.com

Dye Components: The compound is also used as a component in the formulation of hair dyes. chemicalbook.comchemicalbook.com

Research Intermediates: In laboratory settings, it is a common starting material for synthesizing more complex organic molecules. For example, it is used to prepare 2,4-dimethoxybenzaldoxime, a compound explored for its own chemical reactivity and potential biological activities.

Applications in Agrochemicals

The utility of this compound extends to the agrochemical industry, where it functions as an important intermediate in the synthesis of active ingredients. chemimpex.comupichem.com While specific commercial agrochemicals derived directly from this compound are not extensively detailed in public literature, its structural motifs are found in biologically active molecules. Its role is primarily as a precursor, where its aldehyde and methoxy-substituted phenyl groups are incorporated into a larger molecular framework designed to have pesticidal or herbicidal properties.

Research into related structures provides insight into its potential. For instance, derivatives of benzaldehydes are investigated for their biological activities. The oxime derivative, 2,4-dimethoxybenzaldoxime, has been studied for potential antimicrobial and antifungal properties, which are relevant to the development of new crop protection agents. Although this specific oxime did not show strong nematicidal activity against Meloidogyne incognita, such studies highlight the exploration of benzaldehyde derivatives in the search for new agrochemicals. The development of fungicides, for example, can be achieved by using redox-active compounds like benzaldehydes that disrupt the cellular antioxidation systems of fungal pathogens. chemsrc.com

The following table summarizes the key applications of this compound in these sectors.

| Sector | Specific Application | Detailed Research Findings |

|---|---|---|

| Specialty Chemicals | Analytical Reagent | Reacts specifically with 1,3- and 1,3,5-substituted phenols like phlorotannins to form a colored product, enabling their quantification. chemicalbook.comwikipedia.org |

| Specialty Chemicals | Dye Intermediate | Used as a component in the formulation of hair dyes. chemicalbook.comchemicalbook.com |

| Specialty Chemicals | Synthetic Intermediate | Serves as a precursor for more complex organic compounds and reagents used in analytical chemistry. |

| Agrochemicals | Synthesis Intermediate | Acts as a building block for creating larger, more complex molecules for potential use as agrochemicals. chemimpex.comupichem.com |

| Agrochemicals | Research and Development | Derivatives, such as its oxime, are synthesized and investigated for potential biological activities like antifungal properties relevant to crop protection. chemsrc.com |

Medicinal Chemistry Research and Biological Activity Implications

Scaffold for Investigating Potential Biological Activities

The chemical structure of 2,4-dimethoxybenzaldehyde, characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups and an aldehyde functional group, provides a valuable platform for synthetic modifications. chemimpex.comnih.gov Researchers leverage this scaffold to design and synthesize novel compounds with diverse pharmacological profiles.

Derivatives of this compound have demonstrated notable antimicrobial and antibacterial capabilities. Research into pyrrolopyrimidine derivatives incorporating the this compound structure revealed better activity against tested bacterial strains than the standard drug cefaclor. researchgate.net Another class of derivatives, (E)-2-(arylbenzylidene)-2-((4-methoxyphenyl)amino)acetohydrazides, also showed promising antimicrobial activity against various bacterial and fungal strains. growingscience.com

Studies comparing phenolic benzaldehydes have found that the aldehyde functional group generally imparts greater antibacterial activity than a carboxyl group. nih.gov Chalcone (B49325) derivatives synthesized from related dimethoxybenzaldehydes have also been investigated for their antibacterial effects. mdpi.com Furthermore, certain nitrostyrene (B7858105) derivatives have shown effectiveness against microorganisms like Candida albicans. preprints.org

| Derivative Class | Tested Organisms | Key Finding | Source |

|---|---|---|---|

| Pyrrolopyrimidines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Displayed better activity than the standard drug cefaclor. | researchgate.net |

| Acetohydrazides | Bacillus subtilis, Staphylococcus aureus, Xanthomonas campestris, Escherichia coli | Certain derivatives demonstrated good antimicrobial activity against all tested strains. | growingscience.com |

| Chalcones | Gram-positive and Gram-negative bacteria | Showed antibacterial effects through various mechanisms. | mdpi.com |

In the realm of antifungal research, this compound itself has been found to have weaker activity compared to its structural isomers. nih.gov Studies indicate that 2,3-dimethoxybenzaldehyde (B126229) and 2,5-dimethoxybenzaldehyde (B135726) exhibit higher antifungal efficacy. nih.govresearchgate.net The mechanism is believed to involve the disruption of the fungus's cellular antioxidation systems. nih.govresearchgate.net

Despite the parent compound's lower potency, its derivatives have shown significant promise. For instance, chalcone derivatives have demonstrated activity against the dermatophyte Trichophyton rubrum, while certain nitrostyrene derivatives are effective against Candida albicans. mdpi.compreprints.org

| Compound | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| This compound | > 3.0 mM | nih.gov |

| 2,3-Dimethoxybenzaldehyde | 2.50 mM | nih.gov |

| 2,5-Dimethoxybenzaldehyde | 1.50 mM | nih.gov |

The this compound scaffold is instrumental in the synthesis of compounds investigated for antiviral and anticancer activities.

Antiviral Research: this compound has been used as a key reactant in the synthesis of stilbene (B7821643) compounds like oxyresveratrol. These resulting molecules have demonstrated potent, dose-dependent antiviral effects against the African swine fever virus by inhibiting viral DNA replication. usda.gov Separately, related hydroxy-substituted benzaldehydes, such as salicylaldehyde (B1680747) and 2,3-dihydroxybenzaldehyde, have shown the ability to suppress the replication of Herpes Simplex Virus Type 1 (HSV-1). researchgate.netmedchemexpress.com

Anticancer Research: Various derivatives of related dimethoxybenzaldehydes are being explored for their cytotoxic effects on cancer cells. Hydrazone derivatives synthesized from 2,5-dimethoxybenzaldehyde have been noted for their ability to inhibit cancer cell migration. mdpi.com Similarly, benzazole derivatives of the related 3,4-dimethoxyphenyl structure have shown cytotoxicity against several human tumor cell lines, including A549 (lung), MCF-7 (breast), and HeLa (cervical). benthamscience.combenthamdirect.com Other research has focused on chalcones and pyrazole (B372694) derivatives synthesized from dimethoxybenzaldehyde precursors, which have also exhibited anticancer potential. researchgate.netderpharmachemica.com The use of this compound in creating complex Diels-Alder adducts has opened another avenue for anticancer agent development. mdpi.com

| Derivative/Related Compound Class | Cancer Cell Line(s) | Observed Effect | Source |

|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)-1H-benzimidazoles (dichloro-substituted) | A549 (Lung) | High cytotoxicity with a GI50 value of 1.5 µg/mL. | benthamdirect.com |

| 2-(3,4-dimethoxyphenyl)-imidazopyridines | MCF-7 (Breast), HeLa (Cervical) | Remarkable cell growth inhibition with GI50 values of 7 and 5.5 µg/mL, respectively. | benthamdirect.com |

| Hydrazone derivatives (from 2,5-dimethoxybenzaldehyde) | IGR39 (Melanoma), MDA-MB-231 (Breast) | Effective at inhibiting cell migration. | mdpi.com |

| Chalcone derivative (from 2-bromo-4,5-dimethoxybenzaldehyde) | MCF-7 (Breast) | Moderate activity with an IC50 of 42.19 µg/mL. | researchgate.net |

Research has also extended to the anti-inflammatory potential of compounds derived from or related to this compound. Studies on curcumin (B1669340) analogues, some synthesized from 2,5-dimethoxybenzaldehyde, have noted their anti-inflammatory properties. orientjchem.org A related compound, 3-hydroxy-2,4-dimethoxybenzaldehyde, has been identified as having potential antioxidant and anti-inflammatory effects. lookchem.com A significant finding comes from the in vitro evaluation of 2,6-bis-(3ʹ,4ʹ-dimethoxybenzylidene)-cyclohexanone, a derivative of a related benzaldehyde (B42025), which demonstrated a promising ability to inhibit the cyclooxygenase (COX) enzyme, a key target in anti-inflammatory therapy. japsonline.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of derivatives. For compounds derived from this compound and its relatives, several key trends have been identified:

Functional Group Activity : In studies of antimicrobial properties, the aldehyde group (-CHO) has been found to be more active than the corresponding carboxylic acid group (-COOH). nih.govresearchgate.net

Influence of Substituents : For antifungal activity, the presence of an ortho-hydroxyl (-OH) group on the benzene ring tends to increase potency. nih.govresearchgate.net Similarly, for antibacterial action, hydroxyl groups generally confer more activity than methoxy (-OCH3) groups. nih.gov The position of these groups is also critical, with the 2,4-dimethoxy arrangement showing less antifungal activity than the 2,3- or 2,5-dimethoxy isomers. nih.gov

Effect of Halogenation : In anticancer research, the introduction of halogen atoms, such as two chlorine atoms, onto the benzimidazole (B57391) ring of 2-(3,4-dimethoxyphenyl) derivatives significantly increases their cytotoxic activity. benthamscience.combenthamdirect.com

Benefit of Methoxy Groups : For some chalcone derivatives, the presence of methoxy and bromine substitutions has been suggested to be beneficial for antibacterial activity. mdpi.com

Interaction with Biological Targets

The therapeutic effects of this compound derivatives are rooted in their interaction with specific biological targets.

Antifungal Mechanism : The antifungal action of benzaldehydes is linked to the disruption of cellular antioxidation systems in fungi. They are believed to target and inhibit crucial components like superoxide (B77818) dismutases and glutathione (B108866) reductase. nih.govresearchgate.net

Antiviral Mechanism : Stilbene derivatives synthesized using this compound exert their antiviral effects by inhibiting key viral processes, including viral DNA replication and the synthesis of late-stage viral proteins. usda.gov

Anti-inflammatory Mechanism : Certain cyclohexanone (B45756) derivatives have shown anti-inflammatory potential by directly inhibiting the cyclooxygenase (COX) enzyme, which is responsible for producing pro-inflammatory prostaglandins. japsonline.com

Anticancer Mechanism : Molecular docking studies of highly active anticancer hydrazone derivatives suggest they may function as multi-kinase inhibitors. Specifically, they show a high binding affinity for the active sites of key protein kinases such as SCR and BRAF, which are involved in cancer cell proliferation and survival. mdpi.com Other derivatives, such as nitrostyrenes, have been proposed to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) based on docking simulations. preprints.org

Complexation with Metal Ions and Biochemical Pathway Influence

The chemical structure of this compound serves as a valuable scaffold for the synthesis of more complex molecules, particularly Schiff bases, which are known for their ability to form stable complexes with various metal ions. These metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon that is of significant interest in medicinal chemistry. The coordination of metal ions can profoundly influence the therapeutic properties of the organic ligand, often leading to more potent antibacterial, antifungal, and anticancer agents. researchgate.netjomardpublishing.comniscpr.res.in

Schiff bases derived from this compound readily coordinate with transition metal ions such as copper(II), nickel(II), cobalt(II), zinc(II), and cadmium(II). jomardpublishing.comcore.ac.uk The complexation typically occurs through the nitrogen atom of the imine group (azomethine) and other donor atoms present in the ligand structure, such as oxygen from hydroxyl or methoxy groups. For instance, a Schiff base synthesized from 3,4-dimethoxybenzaldehyde (B141060) and 3-aminopyridine (B143674) acts as a bidentate ligand, coordinating with Cu(II) through the imine nitrogen and the pyridine (B92270) nitrogen to form an octahedral complex. scientifictemper.com Similarly, Schiff bases derived from 4-aminoantipyrine (B1666024) and 3,4-dimethoxybenzaldehyde form octahedral complexes with Cu(II), Co(II), Ni(II), and Zn(II). core.ac.uk The resulting metal complexes can adopt various geometries, including square planar and tetrahedral, depending on the metal ion and the ligand. jomardpublishing.com

The enhancement of biological activity upon complexation is a key aspect of their influence on biochemical pathways. Metal complexes can interact with biological molecules like DNA. Studies on complexes derived from a 3,4-dimethoxybenzaldehyde Schiff base showed that they can bind to calf thymus DNA (CT-DNA) and promote the cleavage of pUC19 plasmid DNA, indicating their potential to interfere with cellular replication and transcription processes. core.ac.uk This interaction with DNA is a critical mechanism for the observed anticancer and antimicrobial activities. Furthermore, the chelation theory suggests that complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membranes of microorganisms, thereby increasing its biological efficacy. scientifictemper.com

Below is a table summarizing various metal complexes derived from dimethoxybenzaldehyde analogues and their observed biological activities.

| Ligand Precursor(s) | Metal Ion(s) | Proposed Geometry | Notable Biological Activity |

| 2,3-Dimethoxybenzaldehyde, S-benzyldithiocarbazate | Ni(II), Cu(II), Zn(II), Cd(II) | Square-planar (Ni, Cu), Tetrahedral (Zn, Cd) | Complexes showed higher antimicrobial toxicity than the free ligand. jomardpublishing.com |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde, 3-aminoquinoline | Cu(II), Co(II), Ni(II), Zn(II) | Tetrahedral | Cu(II) complex showed better anticancer, anti-inflammatory, and anti-diabetic activity than the free ligand. researchgate.netniscpr.res.in |

| 3,4-Dimethoxybenzaldehyde, 3-aminopyridine | Cu(II) | Octahedral | Complex exhibited stronger antibacterial activity than the free ligand against Bacillus subtilis and E. coli. scientifictemper.com |

| 3,4-Dimethoxybenzaldehyde, 4-aminoantipyrine, 2-aminobenzoic acid | Cu(II), Co(II), Ni(II), Zn(II) | Octahedral | Complexes showed enhanced antimicrobial activity and the ability to cleave pUC19 DNA. core.ac.uk |

| This compound, 4-benzyloxybenzoylhydrazine | Cd(II) | Tetrahedral | Complex showed significant antibacterial activity, whereas the ligand showed none. semanticscholar.org |

| 3,4-Dimethoxybenzaldehyde, Pyrrolidine, Cyclohexanone | Co(II) | Not Specified | Cobalt complex demonstrated potent antiurease and antibacterial activity. revistadechimie.ro |

Redox Reactions and Oxidative Stress Processes

This compound and its derivatives are involved in redox reactions and have been investigated for their ability to modulate oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to cellular damage. Compounds that can intervene in these processes, either by directly scavenging free radicals or by boosting the cell's endogenous antioxidant systems, are of great therapeutic interest.

Derivatives of this compound, such as chalcones, have demonstrated significant antioxidant properties. sciensage.info A study synthesizing a series of chalcones found that the derivative incorporating this compound was the most potent antioxidant among the tested compounds. sciensage.info The antioxidant capacity is often evaluated through the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. sciensage.infopsu.edu

The position of the methoxy groups on the benzaldehyde ring influences the biological activity. Research on the antifungal properties of various dimethoxybenzaldehyde isomers showed that 2,3- and 2,5-dimethoxybenzaldehyde were more effective at inhibiting fungal growth than the 2,4-isomer. nih.gov This activity is linked to the disruption of the fungal antioxidation system, suggesting that these compounds act as redox-active agents that can destabilize cellular redox homeostasis in pathogenic fungi. nih.gov This disruption can make the fungi more susceptible to other oxidative stress-inducing agents. nih.gov

Furthermore, certain derivatives have been shown to interact with key biochemical pathways that regulate cellular responses to oxidative stress. For example, analogues derived from this compound have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.com Nrf2 is a primary regulator of cellular redox homeostasis, controlling the expression of numerous antioxidant and detoxifying enzymes. mdpi.com By activating the Nrf2 pathway, these compounds can enhance the cell's intrinsic defense mechanisms against oxidative or electrophilic stress, which is a promising strategy for neuroprotective therapies. mdpi.com

The table below presents research findings on the antioxidant activity of various derivatives related to this compound.

| Compound/Derivative | Assay/Model | Key Finding | Reference |

| Chalcone from this compound and 2-hydroxyacetophenone | DPPH Radical Scavenging | Showed the most potent antioxidant activity among a series of synthesized chalcones. | sciensage.info |

| This compound | Fungal Growth Inhibition (MIC) | Had a higher Minimum Inhibitory Concentration (>3.0 mM) compared to 2,3- and 2,5-isomers, indicating lower antifungal activity. | nih.gov |

| Pyrrolinone derivative of this compound | Nrf2 Activation Assay | Compound was synthesized and studied as part of a series of Nrf2 inductors. | mdpi.com |

| Chalcone from 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone | DPPH Radical Scavenging | Exhibited very good antioxidant activity with an IC50 value of 3.39 µg/mL, close to the standard ascorbic acid (2.17 µg/mL). | gsconlinepress.com |

Advanced Analytical Chemistry Applications

Reagent for Specific Chemical Quantification

A primary application of 2,4-Dimethoxybenzaldehyde (DMBA) in analytical chemistry is as a specialized reagent for the quantification of certain classes of phenolic compounds.

This compound is the key reagent in the DMBA assay, a colorimetric method developed for the specific quantification of phlorotannins, which are polyphenolic compounds found predominantly in brown algae. nih.gov This assay is recognized for its specificity, as DMBA reacts selectively with 1,3- and 1,3,5-substituted phenols, such as the phloroglucinol (B13840) units that constitute phlorotannins. nih.govplos.org The reaction involves an electrophilic substitution that forms a colored triphenylmethane (B1682552) product, which can be measured spectrophotometrically. plos.org

The DMBA assay offers significant advantages over other methods like the Folin-Ciocalteu assay, as it largely avoids interference from other non-phlorotannin substances, leading to more accurate quantification. nih.govnih.gov The procedure is rapid, cost-effective, and suitable for small sample volumes. nih.gov The reaction is typically conducted in an acidic solution of glacial acetic acid and hydrochloric acid at room temperature, with absorbance readings taken at approximately 510–515 nm after a 60-minute incubation period in the dark. plos.orgnih.gov Quantification is achieved by comparing the sample's absorbance to a calibration curve prepared with a phloroglucinol standard. plos.org

Table 1: Key Parameters of the DMBA Assay for Phlorotannin Quantification

| Parameter | Description | Source(s) |

|---|---|---|

| Reagent | This compound (DMBA) | nih.govottokemi.comwikipedia.org |

| Target Analyte | Phlorotannins (1,3- and 1,3,5-substituted phenols) | nih.govplos.org |

| Principle | Forms a colored triphenylmethane product via electrophilic substitution. | plos.org |

| Reaction Medium | Glacial acetic acid and hydrochloric acid. | plos.org |

| Measurement | Spectrophotometric, at λmax of 510–515 nm. | plos.orgnih.gov |

| Standard | Phloroglucinol is typically used for the calibration curve. | plos.org |

| Advantages | High specificity, rapid, inexpensive, requires small sample volumes. | nih.gov |

Spectrophotometric Determination Methods

Derivatives of this compound are synthesized to create chromogenic reagents for the spectrophotometric analysis of specific metal ions.

A derivative, This compound isonicotinoyl hydrazone (DMBIH) , serves as a sensitive chromogenic agent for the spectrophotometric determination of Osmium(VIII). researchgate.netrjpbcs.com In an acidic medium (pH 5.0) and in the presence of the surfactant Triton X-100, DMBIH reacts with Osmium(VIII) to form a stable, yellow-colored, water-soluble complex. researchgate.netrjpbcs.com

This method allows for the quantification of osmium based on the intensity of the color produced. The resulting complex has a maximum absorbance (λmax) at 393 nm. rjpbcs.com The method demonstrates compliance with Beer's law over a concentration range of 0.951 to 11.412 µg/mL of Osmium(VIII). rjpbcs.com Further analysis has established that Osmium(VIII) and DMBIH form a 1:2 complex with a high stability constant of 3.13 x 10¹¹. rjpbcs.com The high molar absorptivity and low Sandell's sensitivity indicate a high degree of sensitivity for this analytical method, which has been successfully applied to determine osmium content in synthetic mixtures and ores. researchgate.netrjpbcs.com

Table 2: Analytical Characteristics of Spectrophotometric Determination of Osmium(VIII) using DMBIH

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Reagent | This compound isonicotinoyl hydrazone (DMBIH) | researchgate.netrjpbcs.com |

| Analyte | Osmium(VIII) | researchgate.netrjpbcs.com |

| Medium | Acidic (pH 5.0) with Triton X-100 surfactant. | researchgate.netrjpbcs.com |

| Wavelength (λmax) | 393 nm | rjpbcs.com |

| Beer's Law Range | 0.951–11.412 µg/mL | rjpbcs.com |

| Molar Absorptivity | 1.48 x 10⁴ L mol⁻¹ cm⁻¹ | rjpbcs.com |

| Sandell's Sensitivity | 0.0068 µg/cm² | rjpbcs.com |

| Complex Stoichiometry | 1:2 (Osmium:DMBIH) | rjpbcs.com |

| Stability Constant | 3.13 x 10¹¹ | rjpbcs.com |

Chromatographic Analysis of Derivatives

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its derivatives in complex matrices.

Gas Chromatography (GC) is a fundamental technique used to verify the purity of this compound. Commercial grades of the compound are often certified to have a purity of over 98.0% as determined by GC analysis. tcichemicals.comtcichemicals.com This method is also crucial for quality control during the synthesis of its derivatives. For instance, following the synthesis of 2,4-dimethoxybenzaldoxime from this compound, GC is employed to confirm that the final product's purity exceeds 95%. Similarly, in the reduction of this compound to form 2,4-dimethoxybenzyl alcohol , GC analysis confirms yields and high purity levels, which can reach 100%.

Table 3: Purity Assessment of this compound and Derivatives by GC

| Compound | Purity Specification | Source(s) |

|---|---|---|

| This compound | >98.0% | tcichemicals.comtcichemicals.com |

| 2,4-dimethoxybenzaldoxime | >95% |

| 2,4-dimethoxybenzyl alcohol | >98% to 100% | |

Advanced hyphenated chromatographic techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS/MS) are powerful tools for the identification and structural elucidation of compounds in complex mixtures, including degradation products. marineagronomy.orgnih.gov

While specific degradation studies on this compound are not extensively detailed, these analytical methods are central to studying related compounds and complex extracts where it is used as a reagent. For example, UPLC-ESI-QTOF-MS is used to identify and characterize the diverse range of phlorotannin structures in algal extracts. marineagronomy.orgresearchgate.net This allows for the confirmation of phlorotannins with varying molecular weights and degrees of polymerization, providing crucial structural information that colorimetric assays alone cannot. marineagronomy.org LC-MS/MS is the standard for identifying and characterizing unknown degradation products formed under stress conditions like hydrolysis or photolysis, by analyzing their fragmentation patterns. nih.gov These technologies are indispensable for understanding the stability and transformation of chemical compounds.

Table 4: Applications of Advanced Mass Spectrometry Techniques

| Technique | Application | Relevance to this compound | Source(s) |

|---|---|---|---|

| LC-MS/MS | Identification and characterization of degradation products. | Analysis of the stability and transformation of the compound or its reaction products under stress conditions. | nih.gov |

| UPLC-ESI-QTOF-MS/MS | Structural elucidation of complex natural product mixtures (e.g., phlorotannins). | Characterizes the complex analytes that the DMBA assay quantifies, providing a more complete analytical picture. | marineagronomy.orgfrontiersin.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound isonicotinoyl hydrazone |

| 2,4-dimethoxybenzaldoxime |

| 2,4-dimethoxybenzyl alcohol |

| Osmium(VIII) |

| Phloroglucinol |

| Phlorotannins |

X-ray Diffraction Studies for Structural Elucidation

X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For this compound and its derivatives, single-crystal X-ray diffraction has been instrumental in elucidating their precise molecular structures, conformational preferences, and the nature of their intermolecular interactions in the solid state. This technique is fundamental in characterizing new compounds and understanding structure-property relationships. numberanalytics.com

Detailed Research Findings

Research has successfully determined the crystal structure of this compound, providing a foundational understanding of its solid-state conformation. In a comparative study of various dimethoxybenzaldehyde isomers, colorless, block-shaped crystals of this compound were obtained by slow evaporation from a heptane/acetone (B3395972) mixture, which were then suitable for single-crystal X-ray diffraction analysis. nih.goviucr.org The analysis revealed that the molecule is nearly planar. nih.gov

The crystal structure of this compound is characterized by a monoclinic system with the space group P2₁/c. nih.govru.nl This arrangement facilitates specific intermolecular interactions within the crystal lattice. Notably, π–π stacking interactions between the aromatic rings are observed along the b-axis direction, with a centroid–centroid separation of 3.9638 (2) Å. nih.gov This indicates a significant attractive force between adjacent aromatic rings, contributing to the stability of the crystal packing.

X-ray diffraction has also been pivotal in characterizing derivatives of this compound, such as Schiff bases and azines. For instance, the crystal structure of N,N'-bis(2,4-dimethoxybenzylidene)-1,2-diaminoethane, a diimine Schiff base derived from this compound, was determined by single-crystal X-ray diffraction. chem-soc.sinih.gov The molecule was found to adopt an E configuration with respect to the C=N bond and is located on a center of inversion. chem-soc.sinih.gov Similarly, the analysis of this compound azine showed that the molecule possesses a crystallographically imposed inversion center and that the methoxy (B1213986) groups are nearly coplanar with the benzene (B151609) ring, suggesting a conjugation effect. nih.govresearchgate.net

In another study, a Schiff-base compound, N,N΄-bis(2,4-dimethoxybenzylidene)-butane-1,4-diamine monohydrate, was synthesized and its structure confirmed by X-ray diffraction. chemmethod.com The analysis revealed a monoclinic space group C2/c and the presence of O-H···N hydrogen bonds between the water molecule and the imine nitrogen atoms, leading to the formation of layers. chemmethod.com These detailed structural insights, including precise bond lengths, bond angles, and torsion angles, are exclusively obtainable through X-ray diffraction studies and are crucial for understanding the chemical behavior of these compounds.

Crystallographic Data Tables

The crystallographic data obtained from single-crystal X-ray diffraction studies provide a precise numerical description of the crystal structures.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol ru.nl |

| Crystal System | Monoclinic nih.govru.nl |

| Space Group | P2₁/c nih.govru.nl |

| a | 15.1575 (8) Å ru.nl |

| b | 3.9638 (2) Å ru.nl |

| c | 14.6181 (8) Å ru.nl |

| α | 90° nih.gov |

| β | 113.8388 (19)° ru.nl |

| γ | 90° nih.gov |

| Volume (V) | 803.35 (7) ų ru.nl |

| Z | 4 nih.govru.nl |

| Temperature | Not Specified |

| Radiation | Not Specified |

| Residual Factor (R) | 0.0442 nih.gov |

| Data sourced from Brugman, et al. (2019) and the Crystallography Open Database. nih.govru.nl |

Table 2: Crystallographic Data for selected this compound Derivatives

| Compound | This compound azine | N,N΄-bis(2,4-dimethoxybenzylidene)-butane-1,4-diamine monohydrate |

| Chemical Formula | C₁₈H₂₀N₂O₄ nih.gov | C₂₂H₂₈N₂O₄·H₂O |

| Molecular Weight | 328.36 g/mol nih.gov | 384.47 g/mol |

| Crystal System | Monoclinic nih.gov | Monoclinic chemmethod.com |

| Space Group | P2₁/c nih.gov | C2/c chemmethod.com |

| a | 6.775 (2) Å nih.gov | 14.7116 (10) Å chemmethod.com |

| b | 9.014 (3) Å nih.gov | 15.7333 (9) Å chemmethod.com |

| c | 14.081 (3) Å nih.gov | 10.2013 (6) Å chemmethod.com |

| α | 90° | 90° |

| β | 100.42 (2)° nih.gov | 112.704 (2)° chemmethod.com |

| γ | 90° | 90° |

| Volume (V) | 845.7 (4) ų nih.gov | 2174.4 (2) ų |

| Z | 2 nih.gov | 4 chemmethod.com |

| Temperature | 293 K nih.gov | Not Specified |

| Radiation | Mo Kα nih.gov | Not Specified |

| R-factor | 0.045 nih.gov | Not Specified |

| Data sourced from Islam, et al. (2009) and Khalaji, et al. (2020). nih.govchemmethod.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a important tool in the computational study of 2,4-dimethoxybenzaldehyde and its derivatives. This method offers a balance between accuracy and computational cost, making it suitable for investigating a range of molecular properties and reaction mechanisms.

Prediction of Degradation Pathways (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of organic pollutants. rsc.org Computational modeling, specifically using DFT, can predict the degradation pathways of compounds like this compound when subjected to AOPs. For instance, DFT calculations can be used to model the reaction pathways with highly reactive species like hydroxyl radicals (•OH), which are generated during processes such as the Fenton reaction. rsc.org These models can identify likely sites of radical attack, predict the formation of intermediates, and determine which chemical bonds are most susceptible to cleavage. This predictive capability is invaluable for understanding the environmental fate of such compounds and for optimizing degradation technologies.

Modeling Reaction Pathways and Intermediates

DFT is extensively used to model the step-by-step mechanisms of chemical reactions involving this compound. For example, in the synthesis of hydrazone derivatives, DFT calculations can elucidate the geometric and electronic properties of the reactants, transition states, and products. researchgate.net A study on the formation of veratraldehyde (a related dimethoxybenzaldehyde) from a precursor molecule utilized DFT to characterize the non-enzymatic steps of the reaction, including radical formation, bond transformations, and additions of water and oxygen. mdpi.comresearchgate.net This type of modeling provides a detailed picture of the reaction landscape, helping to understand the feasibility and kinetics of different pathways. mdpi.comresearchgate.net

Quantum Chemical Descriptors (e.g., TPSA, LogP, Frontier Molecular Orbitals, MEP)

Quantum chemical descriptors derived from DFT calculations offer quantitative insights into the physicochemical properties of this compound and its derivatives.

Topological Polar Surface Area (TPSA): TPSA is a descriptor related to a molecule's polarity and its ability to form hydrogen bonds. It is a useful parameter in assessing potential bioavailability. researchgate.net

LogP: The logarithm of the partition coefficient (LogP) is a measure of a molecule's lipophilicity. Theoretical calculations can provide estimates of LogP values, which are important in pharmacology and environmental science. iaea.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability. researchgate.netmdpi.commalayajournal.org For a derivative of this compound, the HOMO-LUMO gap was calculated to understand its chemical reactivity and kinetic stability. iaea.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. mdpi.commalayajournal.org For an isomer, 2,5-dimethoxybenzaldehyde (B135726), MEP analysis was used to compare with experimental X-ray diffraction packing results. mdpi.com

Table 1: Calculated Quantum Chemical Descriptors for a this compound Derivative

| Descriptor | Calculated Value | Significance |

|---|---|---|

| LogP | 2.90 - 4.57 | Indicates lipophilicity |

| Mulliken Charge on Carbonyl Oxygen | ~ -0.4 | Highlights a nucleophilic site |

Data sourced from a study on Schiff base derivatives of this compound. iaea.org

Thermodynamic and Kinetic Characterization of Reactions

DFT calculations can be employed to determine the thermodynamic and kinetic parameters of reactions involving this compound. This includes calculating activation energies, reaction enthalpies, and Gibbs free energies. mdpi.comresearchgate.netcolab.ws For instance, in the multi-step formation of veratraldehyde, DFT was used to calculate these parameters for each step, revealing which steps were endothermic or exothermic and identifying the rate-determining steps based on their activation energies. mdpi.comresearchgate.net This information is crucial for understanding reaction mechanisms and for optimizing reaction conditions.

Table 2: Thermodynamic and Kinetic Data for the Formation of Veratraldehyde